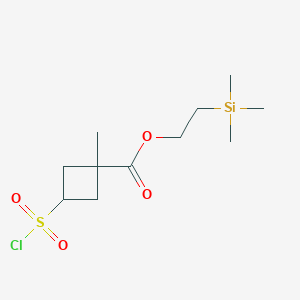![molecular formula C11H18N2O3 B13940857 6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol. This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core and an acetic acid ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with acetic acid and methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A spirocyclic compound with similar structural features but different functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different arrangement of atoms and functional groups.
Uniqueness
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester is unique due to its specific combination of a diazaspirodecane core and an acetic acid ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
methyl 2-(10-oxo-1,9-diazaspiro[4.5]decan-9-yl)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-16-9(14)8-13-7-3-5-11(10(13)15)4-2-6-12-11/h12H,2-8H2,1H3 |
InChI-Schlüssel |
DVORJEKTRUZUQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CCCC2(C1=O)CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


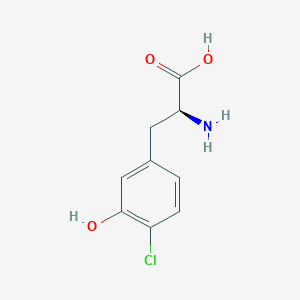
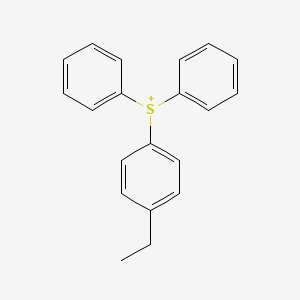
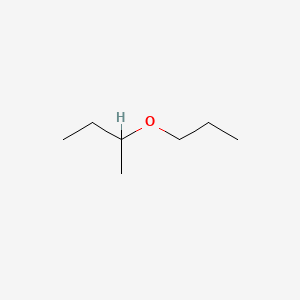
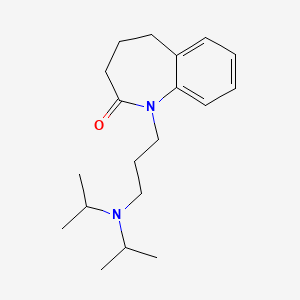
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

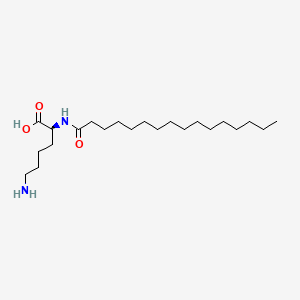
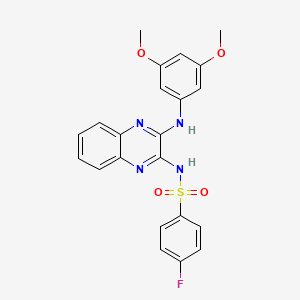
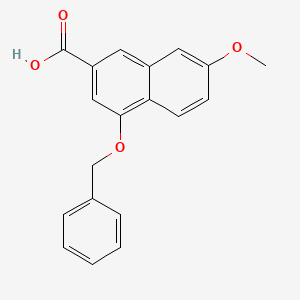
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
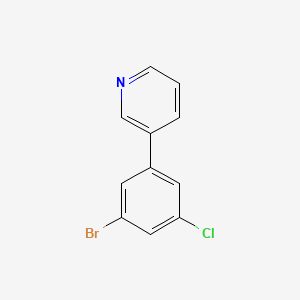

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
